Ara-utp
Description
Definition and Characterization as a Nucleotide Analog
Ara-UTP is classified as a nucleotide analog, a synthetic molecule that mimics the structure of natural nucleotides. mdpi.com Like all nucleotides, it is composed of three main components: a nitrogenous base (uracil), a pentose (B10789219) sugar (arabinose), and a triphosphate group. researchgate.net The defining feature of this compound, and what distinguishes it as an analog, is the presence of an arabinose sugar instead of the ribose sugar found in natural ribonucleotides. wikipedia.org
The chemical formula for the free acid form of this compound is C₉H₁₅N₂O₁₅P₃, with a molecular weight of approximately 484.14 g/mol . researchgate.netnih.gov In academic and laboratory settings, it is typically handled as a solution in water and stored at low temperatures to maintain its stability. researchgate.net
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₁₅N₂O₁₅P₃ (free acid) |
| Molecular Weight | 484.14 g/mol (free acid) |
| Synonyms | Arabinofuranosyluridine triphosphate, this compound |
| Physical Form | Typically a solution in water |
| Storage | -20°C or below |
Distinction and Relationship to Natural Uridine (B1682114) Triphosphate
The primary distinction between this compound and natural uridine triphosphate (UTP) lies in the stereochemistry of the pentose sugar component. researchgate.netyoutube.com Both molecules share the same uracil (B121893) base and triphosphate group. However, UTP contains a ribose sugar, while this compound contains an arabinose sugar. wikipedia.orgfrontiersin.org The critical difference between these two sugars is the orientation of the hydroxyl group at the 2' carbon position. wikipedia.orgyoutube.com In ribose, the 2'-hydroxyl group is on the same side of the sugar ring as the 3'-hydroxyl group (cis configuration), whereas in arabinose, it is on the opposite side (trans configuration). youtube.com
This seemingly subtle structural alteration has profound biological consequences. While UTP is a fundamental building block for RNA synthesis and plays a crucial role in various metabolic processes, this compound acts as a metabolic poison. youtube.comfrontiersin.org DNA and RNA polymerases, the enzymes responsible for synthesizing nucleic acids, can mistakenly recognize and incorporate arabinofuranosyl nucleosides like the one in this compound into growing DNA or RNA chains. nih.gov However, the altered stereochemistry of the arabinose sugar can hinder the subsequent addition of the next nucleotide, effectively terminating the chain elongation process. nih.gov
Table 2: Comparison of this compound and UTP
| Feature | This compound | Uridine Triphosphate (UTP) |
| Nitrogenous Base | Uracil | Uracil |
| Phosphate (B84403) Group | Triphosphate | Triphosphate |
| Pentose Sugar | Arabinose | Ribose |
| 2'-Hydroxyl Orientation | Trans to the 3'-hydroxyl | Cis to the 3'-hydroxyl |
| Biological Role | Inhibitor of nucleic acid synthesis | Building block of RNA, energy source |
Historical Context and Research Significance of Arabinofuranosyl Nucleosides
The study of arabinofuranosyl nucleosides, the family of compounds to which this compound belongs, has a rich history rooted in the search for effective antiviral and anticancer agents. nih.gov Researchers discovered that by modifying the sugar component of natural nucleosides, they could create molecules that interfere with the replication of rapidly dividing cells, such as cancer cells and viruses. frontiersin.orgnih.gov
The research significance of this compound and related compounds extends to their use as probes to understand the mechanisms of DNA and RNA polymerases. nih.govwikipedia.org By studying how these enzymes interact with nucleotide analogs, scientists can gain valuable insights into the intricacies of nucleic acid replication and repair. For instance, studies have demonstrated that this compound and its halogenated derivatives can act as competitive inhibitors of DNA polymerase gamma and reverse transcriptase, highlighting their potential as research tools in virology and mitochondrial research. nih.gov
Detailed Research Findings
Research has shown that arabinofuranosylnucleoside triphosphates are potent inhibitors of DNA primase and DNA polymerase alpha. nih.gov Following the incorporation of an arabinofuranosyl monophosphate (araNMP) into a growing DNA chain, further synthesis is effectively halted. nih.gov This termination of DNA elongation is a key mechanism behind the cytotoxic effects of these compounds. frontiersin.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAVKCOVUIYSFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O15P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859053 | |
| Record name | 1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19817-92-6 | |
| Record name | Uridine, trisodium salt | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis and Derivatization Methodologies for Research
Chemical Synthesis Routes for Ara-UTP
Chemical synthesis provides a versatile approach to construct this compound and its derivatives, allowing for precise control over structural modifications. While chemical methods for nucleotide sugar preparation are often described as multi-step procedures with advanced purification requirements and potentially low to moderate yields, they offer the flexibility to create a wide range of analogs frontiersin.orgfrontiersin.org.
One general approach to the chemical synthesis of nucleoside triphosphates from nucleosides has been described capes.gov.br. For the synthesis of arabinose-modified nucleotides, specific chemical methods have been developed. For instance, the preparation of UDP-β-L-arabinose has been explored using a phospho-imidazolidate activation method and also by employing 1,2-anhydro sugars frontiersin.orgfrontiersin.org. A multi-step chemical procedure involving the conversion of an isopropylidene methyl acetal (B89532) to a triacetate, followed by selective deacetylation and subsequent reactions, has been utilized in the synthesis of arabinose analogs nih.gov. The installation of the phosphate (B84403) group can be achieved via a two-step method, yielding the arabinose phosphate with good stereochemical purity nih.gov. Further reaction with uridine (B1682114) monophosphoryl morpholidate in the presence of tetrazole can complete the synthesis nih.gov.
Enzymatic Synthesis Approaches Utilizing Salvage Pathways and Nucleoside Phosphorylases
Enzymatic synthesis offers a more environmentally friendly and efficient alternative for producing nucleotides, including this compound, often starting from nucleoside precursors mdpi.comresearchgate.net. This approach leverages the specificity of enzymes involved in nucleotide metabolism, particularly those in salvage pathways and nucleoside phosphorylases.
Salvage pathways in cells are responsible for recycling nucleobases and nucleosides to produce nucleotides, requiring less energy than de novo synthesis mdpi.commicrobenotes.com. While the de novo pathway synthesizes pyrimidine (B1678525) nucleotides starting from simple precursors like glutamine and aspartate, progressing through orotate (B1227488) to form UMP, which is then phosphorylated to UDP and UTP, salvage pathways offer alternative routes mdpi.commicrobenotes.comnih.gov. Enzymes like uridine phosphorylase and uridine kinase are involved in the pyrimidine salvage pathway, converting uridine to UMP nih.govahajournals.org. Nucleoside phosphorylases (NPs) and phosphoribosyltransferases (PRTs) are key enzymes in salvage pathways, catalyzing the addition of nucleobases to activated riboses conicet.gov.ar. PRTs specifically catalyze the condensation of nucleobases with 5′-phosphoribosyl-1-pyrophosphate (PRPP) to form nucleotides mdpi.comconicet.gov.ar.
Enzymatic cascade reactions have been developed for the efficient synthesis of natural and modified nucleoside triphosphates (NTPs) from nucleosides frontiersin.org. These methods often employ a combination of nucleoside kinases, nucleoside monophosphate (NMP) kinases, and nucleoside diphosphate (B83284) (NDP) kinases frontiersin.org. For example, a one-pot enzyme cascade system using nucleoside kinases, NMP kinases, and NDP kinase, along with a (deoxy)ATP regeneration system, has been shown to efficiently convert nucleosides to NTPs, including modified ones frontiersin.org. This modular approach is applicable to a range of natural and modified nucleotide products frontiersin.org.
Specific to arabinose-modified nucleotides, an alternative natural pathway for the production of UDP-β-L-arabinose is possible through the arabinose salvage pathway in plants frontiersin.orgfrontiersin.org. In this pathway, arabinose is phosphorylated by a sugar-1-kinase (arabinokinase), followed by the addition of a nucleotide by a UDP-sugar pyrophosphorylase (USP) to form UDP-arabinose frontiersin.orgfrontiersin.org. Chemo-enzymatic methods have also been developed, combining chemical synthesis of sugar-1-phosphates with enzymatic selection using UDP-sugar pyrophosphorylases to produce stereopure nucleotide sugars like UDP-arabinose frontiersin.orgfrontiersin.org.
Design and Synthetic Strategies for this compound Analogs and Derivatives
Modifications to the structure of this compound can be made at the arabinose moiety, the pyrimidine base, or the phosphate chain to create analogs and derivatives with altered biochemical properties for specific research applications.
Modification at the Arabinose Moiety
Modifications to the arabinose sugar can influence how the nucleotide analog is recognized by enzymes and incorporated into nucleic acids. Ara-nucleotides are characterized by the opposite stereochemistry at the 2' carbon compared to ribonucleotides jenabioscience.com. Analogs with modifications at the 2' position of the arabinose sugar have been studied. For instance, 2'-modified UTPs containing a hydroxyl group at the 3' position have been investigated for their effects on viral polymerase activity nih.gov. The efficiency of incorporation and chain termination properties of these analogs are influenced by the 2' modification nih.gov. Research has explored the synthesis of arabinose-modified nucleoside 5'-triphosphates for use in enzymatic nucleic acid synthesis google.com.
Modification at the Pyrimidine Base (e.g., 5-alkylated derivatives)
Modifications at the C5 position of the uracil (B121893) base are common and can significantly impact the biological activity and properties of pyrimidine nucleosides and nucleotides nih.govresearchgate.net. The synthesis of 5-substituted uracil derivatives is of growing interest due to their potential applications researchgate.net.
A series of 5-alkylated derivatives of arabinofuranosyluracil (B3032727) 5'-triphosphate, including ara-EUTP (5-ethyl), ara-PUTP (5-propyl), and ara-BUTP (5-butyl), have been synthesized to study their effects on DNA polymerases acs.org. These derivatives were prepared from the corresponding nucleosides, with reported yields for 5-alkyl ara-UTPs ranging from 51-70% acs.org. The synthesis of 5-alkyl uracil derivatives can involve different pathways, such as the hydrogenation of 5-ethynylpyrimidine (B139185) nucleosides or reactions starting from 5-iodo-2'-deoxyuridine nih.gov.
Halogenated derivatives at the C5 position, such as 5-fluoro, 5-chloro, 5-bromo, and 5-iodo this compound (ara5-FUTP, ara5-ClUTP, ara5-BrUTP, and ara5-IUTP), have also been synthesized and tested for their inhibitory effects on DNA polymerases nih.govnthu.edu.tw. The synthesis of 5-iodouridine (B31010) 5'-triphosphate has been described, involving the reaction of uridine 5'-triphosphate with NIS in DMSO researchgate.netmostwiedzy.pl.
Modification at the Phosphate Chain
Modifications to the phosphate chain of nucleoside triphosphates can affect their stability, cellular uptake, and interaction with enzymes. While less common for this compound specifically in the provided context, general strategies for modifying the triphosphate chain of nucleotides exist. These modifications can include alterations to the bridging or non-bridging oxygen atoms, or the addition of functional groups oup.com. For instance, modifications to the 5',5'-triphosphate chain are an important group of chemically modified caps (B75204) for mRNA, and various dinucleotide capping reagents carrying phosphate-chain modifications have been explored oup.com. Although the search results did not provide specific examples of phosphate chain modifications directly applied to this compound synthesis for research, the general principles of phosphate chain modification in other nucleotide systems are relevant for designing such analogs.
Analytical Techniques for the Characterization and Purity Assessment of Synthesized this compound for Research Use
Ensuring the purity and correct structure of synthesized this compound and its derivatives is critical for reliable research findings. Various analytical techniques are employed for characterization and purity assessment.
High-performance liquid chromatography (HPLC) is a widely used technique for assessing the purity of nucleotides and their analogs, including this compound frontiersin.orgjenabioscience.comjenabioscience.comgoogle.comcardiff.ac.uk. It allows for the separation of the desired product from impurities and precursors. Purity is often reported as a percentage determined by HPLC jenabioscience.comjenabioscience.com.
Spectroscopic methods are also essential for characterization. UV-Vis spectroscopy is used to determine the concentration of nucleotides based on their characteristic absorbance wavelengths jenabioscience.comjenabioscience.com. For this compound, the maximum absorbance wavelength (λmax) is typically around 262 nm jenabioscience.com. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structural identity of synthesized compounds, providing detailed information about the arrangement of atoms nih.gov. Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), can provide information on the molecular weight and fragmentation pattern, further confirming the structure and purity utp.edu.my.
Other techniques mentioned in the context of nucleotide or related compound analysis include capillary zone electrophoresis (CZE), which can be used for the analysis of pure and co-formulated pharmaceutical compounds researchgate.net. Gel electrophoresis is another method used in the characterization of RNA quality and integrity, which can be relevant when this compound is incorporated into RNA researchgate.net. Techniques like Fourier Transform Infrared (FTIR) spectroscopy can provide information on chemical bonds and molecular structure utp.edu.myresearchgate.net.
Cellular Metabolism and Intracellular Pharmacokinetics in Research Models
Pathways of Ara-UTP Formation from Precursor Nucleoside Analogs
The generation of this compound is a multi-step intracellular process originating from the precursor nucleoside analog, Ara-C. This transformation involves both deamination and sequential phosphorylation, catalyzed by specific cellular enzymes. nih.govresearchgate.net
The formation of this compound from Ara-C is not a direct pathway but occurs via the deamination of an intermediate metabolite. nih.gov After Ara-C enters the cell, it is first phosphorylated to arabinosylcytosine monophosphate (Ara-CMP). researchgate.netresearchgate.net A key subsequent step is the deamination of this monophosphate form. Research has demonstrated that this compound is generated through the deamination of Ara-CMP to arabinosyluracil monophosphate (Ara-UMP) by the enzyme deoxycytidylate (dCMP) deaminase. nih.govresearchgate.net
Studies using leukemia blasts have confirmed this pathway. When these cells were treated with a deoxycytidylate deaminase inhibitor, the formation of this compound from Ara-C was suppressed. nih.gov Conversely, inhibiting cytidine (B196190) deaminase, which converts Ara-C to its inactive metabolite arabinosyluracil (Ara-U) in plasma, did not affect the accumulation of this compound within the cells. nih.gov This indicates that the critical deamination step for this compound synthesis occurs at the monophosphate level inside the cell. nih.gov
Following the deamination of Ara-CMP to Ara-UMP, a series of phosphorylation steps are required to form the active triphosphate metabolite. nih.govresearchgate.net Ara-UMP is sequentially phosphorylated, likely by pyrimidine (B1678525) kinases, first to arabinosyluracil diphosphate (B83284) (Ara-UDP) and subsequently to the final product, arabinosyluracil 5'-triphosphate (this compound). researchgate.netuu.nl This process is analogous to the primary activation pathway of Ara-C, where Ara-CMP is phosphorylated to arabinosylcytosine diphosphate (Ara-CDP) and then to the principal active metabolite, arabinosylcytosine triphosphate (Ara-CTP). researchgate.netresearchgate.net The efficient intracellular conversion to the triphosphate form is essential for the compound's interaction with nucleotide-dependent enzymes. uu.nl
Intracellular Accumulation Dynamics of this compound in Investigated Cell Lines
The accumulation of this compound has been quantified in leukemia cells following exposure to Ara-C, demonstrating that it is a significant metabolite. In studies involving circulating leukemia blasts from patients with acute myelogenous leukemia (AML), this compound was found to accumulate during Ara-C therapy. nih.gov The intracellular concentrations of this compound ranged from 6 to 50 µM and constituted between 2% and 10% of the levels of the primary active metabolite, Ara-CTP. nih.gov Notably, this compound was retained within the blasts for several hours after the infusion of Ara-C had ended. nih.gov
In vitro experiments using leukemia blasts from 27 patients incubated with [3H]ara-C further corroborated these findings. After a one-hour incubation period, the intracellular concentration of the resulting this compound ranged from 0.2 to 40 µM. nih.gov These studies highlight that this compound consistently accumulates to potentially significant concentrations within target cancer cells.
| Experimental Condition | Cell Type | This compound Concentration (µM) | Relative Amount (% of Ara-CTP) | Notes |
|---|---|---|---|---|
| In vivo (during Ara-C therapy) | Circulating AML Blasts | 6 - 50 | 2% - 10% | Measured in blasts from 6 patients. |
| In vitro (1-2 hr incubation) | Patient-derived AML Blasts | 0.2 - 40 | Not specified | Measured in blasts from 27 patients. |
Interactions of this compound with Endogenous Nucleotide Pools and Metabolic Regulation
Once formed, this compound can interact with the cell's metabolic machinery, primarily by competing with natural nucleotides for binding to enzymes. This competition can disrupt normal cellular processes, including nucleic acid synthesis.
Research has shown that this compound can act as a substrate analog, particularly for deoxythymidine triphosphate (dTTP). In vitro studies with leukemic cells have demonstrated that this compound can serve as an alternative substrate to dTTP for incorporation into DNA. uu.nl Furthermore, studies on 5-halogenated derivatives of this compound revealed that they act as inhibitors of DNA polymerase gamma and viral reverse transcriptase. nih.gov The mode of inhibition in all cases was competitive with respect to dTTP, indicating that this compound and its derivatives can occupy the same substrate-binding site on the polymerase as the natural nucleotide. nih.gov
The presence of nucleoside analogs and their metabolites can perturb the delicate balance of endogenous deoxyribonucleotide triphosphate (dNTP) and ribonucleotide triphosphate (rNTP) pools. mdpi.comnih.gov While the primary metabolite of Ara-C, Ara-CTP, is known to inhibit ribonucleotide reductase, thereby depleting dCTP pools, the direct effect of this compound on these pools is mainly understood through its competitive actions. nih.gov By competing with dTTP for DNA polymerases, this compound can effectively alter the utilization of the endogenous dTTP pool. uu.nlnih.gov This competition can slow the rate of DNA replication, as polymerases may be less efficient at incorporating the analog or extending the chain afterward. nih.govjenabioscience.com This interference with the normal flux of dNTPs into DNA represents a significant metabolic perturbation. mdpi.com
Cellular Uptake and Transport Mechanisms of Related Precursors of this compound
The intracellular synthesis of arabinofuranosyluracil (B3032727) triphosphate (this compound) is fundamentally dependent on the cellular uptake and subsequent metabolic conversion of its precursors. The primary precursor that leads to the formation of this compound is arabinosylcytosine (ara-C). While arabinosyluracil (ara-U) is a direct structural precursor, research indicates that it is not effectively phosphorylated to this compound in target cells, such as leukemia blasts. nih.gov Therefore, the critical step for this compound generation is the cellular uptake of ara-C.
The transport of ara-C into cells is a mediated process, primarily facilitated by nucleoside transporters. nih.gov These transporters are membrane proteins that recognize and shuttle nucleosides and their analogs across the cell membrane. The expression and activity of these transporters are key determinants of the intracellular concentration of ara-C and, consequently, the amount of this compound that can be formed.
Key Transport Proteins for Ara-C Uptake:
Research has identified several solute carrier (SLC) family transporters responsible for the influx of ara-C. The most prominent of these are the human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).
Human Equilibrative Nucleoside Transporter 1 (hENT1): This transporter, encoded by the SLC29A1 gene, is a widely expressed, sodium-independent transporter that facilitates the bidirectional movement of nucleosides down their concentration gradient. nih.gov It is considered a major route for ara-C entry into leukemic cells.
Human Equilibrative Nucleoside Transporter 2 (hENT2): Similar to hENT1, hENT2 is a sodium-independent transporter but with a broader substrate specificity. It also contributes to the cellular uptake of ara-C. aacrjournals.org
Human Concentrative Nucleoside Transporters (hCNTs): These transporters are sodium-dependent and move nucleosides against their concentration gradient. While generally having a more restricted tissue distribution, they can also play a role in ara-C uptake in certain cell types.
The efficiency of these transport mechanisms can vary significantly among different cancer cell types and even between patients, influencing the therapeutic efficacy of ara-C. For instance, the number of nucleoside transport carriers can differ, impacting the retention of ara-C metabolites. nih.gov
Metabolic Conversion Following Uptake:
Once inside the cell, ara-C undergoes a series of phosphorylation steps to become its active form, ara-CTP. The formation of this compound occurs as a subsequent metabolic event. The established pathway involves the deamination of ara-C monophosphate (ara-CMP) to ara-U monophosphate (ara-UMP) by the enzyme deoxycytidylate deaminase. nih.gov Ara-UMP is then further phosphorylated to arabinosyluracil diphosphate (Ara-UDP) and finally to this compound.
Studies have shown that inhibiting cytidine deaminase does not affect the accumulation of this compound, whereas inhibiting deoxycytidylate deaminase suppresses its formation from ara-C, confirming this metabolic route. nih.gov
Research Findings on Precursor Transport and this compound Accumulation:
The following tables summarize key findings from research models studying the uptake of ara-C and the resulting intracellular concentrations of this compound.
Table 1: Cellular Uptake of Ara-C Precursor in Research Models
| Cell Line/Model | Transporter(s) Implicated | Key Findings | Reference |
| Human Promyelocytic Leukemia (HL-60) Cells | Solute carrier family 29 member 1 (SLC29A1) | Ara-C is transported into cells mainly via nucleoside transporters including SLC29A1. | nih.gov |
| Human Leukemic Cell Lines | hENT1, hENT2 | Uridine (B1682114) uptake, a proxy for related nucleoside analogs, is mediated by hENT1 and hENT2. | aacrjournals.org |
| Acute Myeloid Leukemia (AML) Blasts | Nucleoside Transport Carriers | The number of nucleoside transport carriers influences the retention of ara-C metabolites. | nih.gov |
Table 2: Intracellular Accumulation of this compound in Leukemia Blasts Following Ara-C Exposure
| Research Model | Ara-C Concentration/Dose | Incubation/Therapy Duration | Intracellular this compound Concentration | Reference |
| Circulating Leukemia Blasts (in vivo) | 0.5 g/m²/h infusion | 2-4 hours | 6-50 µM | nih.gov |
| Patient Leukemia Blasts (in vitro) | 1, 10, or 25 µM [³H]ara-C | 1-2 hours | 0.2-40 µM | nih.gov |
These findings underscore the critical role of precursor transport in determining the intracellular levels of this compound. The expression and function of nucleoside transporters are pivotal in the initial step of ara-C uptake, which then dictates the substrate availability for the metabolic cascade leading to this compound formation.
Molecular Mechanisms of Action: Interactions with Nucleic Acid Polymerases and Synthesis Pathways
Inhibition of DNA Synthesis by Ara-UTP
This compound's primary mechanism of action in inhibiting DNA synthesis involves its recognition and incorporation by DNA polymerases, followed by the disruption of the elongation process.
Mechanisms of Direct Polymerase Inhibition
This compound acts as a competitive inhibitor of DNA polymerases, competing with the natural nucleotide deoxythymidine triphosphate (dTTP) for incorporation into the growing DNA strand. nih.gov This competition arises from the structural similarity between this compound and dTTP, allowing this compound to bind to the active site of the polymerase.
Characterization of Chain Termination Effects on DNA Elongation
Upon incorporation into a DNA strand, the arabinose sugar of this compound hinders the formation of the subsequent phosphodiester bond, effectively acting as a chain terminator. This occurs because the 3'-hydroxyl group on the arabinose sugar is in a different position compared to the deoxyribose sugar of natural nucleotides, which is essential for the nucleophilic attack required for strand elongation. patsnap.comnih.gov While some studies suggest that this compound can cause immediate chain termination upon incorporation, others indicate that elongation can be slowed but not completely terminated, or that termination may occur after the addition of one or a few more nucleotides, a phenomenon sometimes referred to as "masked chain termination" in the context of other analogs. researchgate.netumaryland.eduoncotarget.com
Differential Inhibition Profiles Across Various DNA Polymerases (e.g., bacterial, mammalian alpha, beta, gamma, viral)
The inhibitory effects of this compound vary depending on the specific DNA polymerase. Research has shown differential sensitivity among bacterial, mammalian, and viral DNA polymerases. For instance, studies have indicated that this compound strongly inhibits RNA-directed DNA polymerase (reverse transcriptase) and mammalian DNA polymerase α, while DNA polymerase β and viral DNA-directed DNA polymerase are less sensitive. aacrjournals.org Another study examining 5-halogenated derivatives of this compound found that these compounds inhibited mammalian DNA polymerase gamma and viral reverse transcriptase, with lower Ki values observed for DNA polymerase gamma. nih.gov Bacterial DNA polymerase I (Klenow fragment) is also inhibited by this compound, acting as a chain terminator, although the incorporation sites might be restricted depending on the specific analog. nih.gov
The following table summarizes some reported differential inhibition profiles of this compound and its derivatives against various DNA polymerases:
| Polymerase Type | Sensitivity to this compound/Derivatives | Notes | Source |
| Mammalian DNA Polymerase α | Strongly inhibited | Competitive inhibition with dTTP | aacrjournals.org |
| Mammalian DNA Polymerase β | Less sensitively affected | Ki values in the range of 1.4-33 µM for 5-alkyl this compound's | aacrjournals.orgacs.org |
| Mammalian DNA Polymerase γ | Inhibited | More sensitive to inhibitors with longer 5-alkyl side chains; Lower Ki values compared to reverse transcriptase | nih.govacs.org |
| Viral Reverse Transcriptase | Strongly inhibited | Competitive inhibition with dTTP | aacrjournals.orgnih.gov |
| Viral DNA-directed DNA Polymerase | Less sensitively affected | aacrjournals.org | |
| Bacterial DNA Polymerase I (Klenow) | Inhibited | Acts as chain terminator | nih.gov |
| Oncornaviral DNA Polymerase | Inhibited by this compound and ara-TTP | acs.org |
Analysis of this compound Incorporation into DNA Strands
Studies using labeled this compound have demonstrated its incorporation into DNA strands. aacrjournals.org While some early hypotheses suggested predominantly terminal incorporation, evidence from studies using intact cells and viral systems indicates that this compound is mainly incorporated at internucleotide linkages within the DNA chain. umaryland.eduasm.org The extent of incorporation can be proportional to the ratio of this compound to the natural nucleotide (e.g., dCTP in the case of ara-CTP, a related analog) in the reaction mixture. asm.org However, the incorporation efficiency can be low compared to natural nucleotides. For example, one study reported that 1 molecule of ara-U was incorporated per 45,500 molecules of deoxythymidine into DNA in mouse lymphoma cells. aacrjournals.org The incorporation of ara-nucleotides into DNA can lead to conformational changes in the DNA double helix, potentially affecting DNA function. jenabioscience.com
Modulation of RNA Synthesis by this compound and Related Analogs
While this compound is primarily known for its effects on DNA synthesis, some research has explored its potential to modulate RNA synthesis, although its impact appears to be less pronounced or more selective compared to its effects on DNA polymerases.
Interactions with DNA-Dependent RNA Polymerases
Studies investigating the interaction of this compound with DNA-dependent RNA polymerases have yielded varying results depending on the polymerase source. For instance, in vitro studies using RNA polymerases from mouse lymphoma cells and oncogenic RNA viruses (Rous sarcoma virus) found that DNA-dependent RNA polymerases I, II, and III were insensitive to this compound. aacrjournals.org However, other research, particularly in the context of viral RNA polymerases, suggests that certain arabinofuranosyl nucleotide analogs can interact with and inhibit these enzymes. For example, ara-ATP has been shown to inhibit poly(A) polymerase activity by competing with ATP and can impair the 3'-end processing of pre-mRNAs. medchemexpress.comjenabioscience.com While this compound itself showed no inhibitory activity against SARS-CoV-2 RNA-dependent RNA polymerase in one study, other 2'-modified UTP analogs did exhibit inhibitory effects. rsc.orgresearchgate.net This suggests that the specific structure of the arabinose analog and the type of RNA polymerase are critical factors in determining the extent of interaction and inhibition. Some modified UTP derivatives, such as 5-aminoallyluridine-5'-triphosphate (AA-UTP), are known to be good substrates for certain RNA polymerases like T7, T3, and SP6 RNA polymerases and are incorporated into RNA during in vitro transcription. trilinkbiotech.comresearchgate.net
Inhibition of RNA-Directed DNA Polymerases (Reverse Transcriptases)
This compound and its derivatives have been investigated for their inhibitory effects on RNA-directed DNA polymerases, commonly known as reverse transcriptases. These enzymes are crucial for the replication of retroviruses. Studies have shown that 5-halogenated derivatives of this compound, including ara5-FUTP, ara5-ClUTP, ara5-BrUTP, and ara5-IUTP, can inhibit both DNA polymerase gamma and viral reverse transcriptase. nih.gov This inhibition is typically competitive against the natural substrate, deoxythymidine triphosphate (dTTP). nih.gov The inhibitory potency of these derivatives can vary, with ara5-ClUTP showing less inhibition against reverse transcriptase compared to other halogenated analogs. nih.gov Another study indicated that while this compound inhibited reverse transcriptase activity, its derivatives like ara5-ethyl UTP and ara5-propyl UTP did not. capes.gov.br This suggests that modifications at the 5-position of the uracil (B121893) base can influence the interaction with reverse transcriptase.
Effects on Viral RNA Replication Mechanisms
This compound's influence extends to viral RNA replication mechanisms, particularly those mediated by RNA-dependent RNA polymerases (RdRps). These enzymes are essential for the life cycle of many RNA viruses. This compound has been shown to be incorporated into RNA by some viral RdRps. For instance, studies on hepatitis C virus (HCV) polymerase have indicated that 2'this compound can cause complete and immediate chain termination after incorporation. nih.govasm.orgnih.govresearchgate.netasm.org While the efficiency of incorporation of 2'this compound by HCV polymerase was found to be lower compared to natural UTP and some other analogs, its ability to induce chain termination contributes to its inhibitory effect. nih.govasm.orgnih.govresearchgate.netasm.org Research on influenza virus polymerase also revealed that 2´-ara-UTP exhibited weak inhibitory activity on the incorporation of UTP into viral RNA. cardiff.ac.uk Furthermore, studies with Ebola virus and respiratory syncytial virus (RSV) RdRps have shown that ara-ATP (an arabinosyl analog of ATP) is utilized as a substrate and causes chain termination with both enzymes. mdpi.com This suggests that arabinosyl nucleoside triphosphates, including potentially this compound, can interfere with viral RNA synthesis by acting as chain terminators.
Influence on RNA Processing and Polyadenylation (inferred from related arabinosyl triphosphates)
While direct studies on the influence of this compound on RNA processing and polyadenylation are less prominent in the search results, research on a related arabinosyl triphosphate, ara-ATP, provides insights into potential mechanisms. Ara-ATP has been shown to impair the 3'-end processing of pre-mRNAs by inhibiting both cleavage and polyadenylation. nih.govnih.govoup.com This occurs through interaction with the ATP-binding site on poly(A) polymerase, an enzyme crucial for adding the poly(A) tail to mRNA. nih.govnih.govoup.comnih.gov Unlike some other inhibitors, ara-ATP inhibits both the cleavage and poly(A) addition steps. oup.com Given the structural similarities between arabinosyl nucleoside triphosphates, it is plausible that this compound could also influence RNA processing, potentially by interfering with enzymes that utilize UTP or recognize uridine (B1682114) residues in RNA processing pathways, although specific data for this compound in this context were not extensively found. Polyadenylation is a critical step in mRNA maturation, affecting mRNA stability and transport. nih.govsavemyexams.com
Structure-Activity Relationships Governing Polymerase Inhibition by this compound Analogs
The inhibitory activity of this compound analogs is closely linked to their chemical structure, particularly modifications to the arabinose sugar and the uracil base. Studies on 5-halogenated derivatives of this compound demonstrated that the type of halogen at the 5-position influences the degree of inhibition against DNA polymerase gamma and reverse transcriptase. nih.gov For instance, ara5-ClUTP was less inhibitory to reverse transcriptase than other halogenated derivatives. nih.gov In the context of HCV polymerase, modifications at the 2' position of the arabinose sugar significantly affect the level of incorporation and chain termination efficiency. nih.govasm.orgnih.govresearchgate.netasm.org The rank order of incorporation efficiency for UTP analogs with different 2' substitutions was observed, with arabinose ("ara") having a lower incorporation efficiency compared to other modifications like hydroxyl (OH) or fluorine (F). nih.govasm.orgnih.govresearchgate.net However, despite lower incorporation efficiency, 2'this compound was noted for causing complete and immediate chain termination, a critical factor in its inhibitory potency against HCV polymerase. nih.govasm.orgnih.govresearchgate.netasm.org These findings highlight that both the ability of the analog to be incorporated and its capacity to induce chain termination are key determinants of inhibitory activity, and these properties are dictated by the specific structural modifications.
Applications of Ara Utp As a Biochemical and Molecular Biology Research Tool
Utilization in Nucleic Acid Labeling and Probe Development
Modified nucleotides, including analogs like Ara-UTP, are employed in the development of labeled nucleic acid probes for various molecular biology techniques. While standard methods often utilize radiolabeled nucleotides like [α-32P] UTP or CTP for synthesizing high specific activity RNA probes, non-radioactive labeling methods incorporating modified nucleotides have also been developed neb.comseracare.comharvard.edu.
Aminoallyl-modified nucleotides, such as 5-(3-aminoallyl)uridine 5'-triphosphate (AA-UTP), which is structurally related to UTP, serve as precursors for incorporating aminoallyl-uridine residues into RNA during in vitro transcription trilinkbiotech.com. These incorporated aminoallyl groups can then be chemically coupled with various labels, including fluorescent dyes, biotin, or other haptens, offering a cost-effective alternative to directly incorporating pre-labeled nucleotides trilinkbiotech.cominterchim.fr. This two-step labeling approach allows for the generation of labeled RNA probes used in applications like microarray analysis and RNA localization studies trilinkbiotech.com. Although this compound itself is not explicitly mentioned as a direct substrate for aminoallyl modification in the search results, the principle of incorporating modified uracil (B121893) bases during transcription for subsequent labeling is well-established with analogs like AA-UTP.
The efficiency of incorporating modified nucleotides during enzymatic synthesis is a critical factor in probe development. Studies evaluating the incorporation efficiency of various UTP analogs by enzymes like RNA-dependent RNA polymerase (RdRp) have shown that this compound can be incorporated into RNA, sometimes with high efficiency depending on the enzyme researchgate.netbiorxiv.org. This property suggests its potential utility in enzymatic labeling strategies, where the analog is incorporated into a growing RNA chain, thereby labeling the synthesized nucleic acid.
Investigation of RNA Synthesis and Processing Pathways
This compound has been utilized in studies investigating the mechanisms of RNA synthesis by various polymerases. Its incorporation into nascent RNA chains can provide insights into the processivity and fidelity of these enzymes. For instance, research on viral RNA-dependent RNA polymerases (RdRps), such as those from coronaviruses, has examined the incorporation efficiency of this compound and its potential to act as a chain terminator researchgate.netbiorxiv.org.
Studies have shown that this compound can be incorporated into RNA by RdRp enzymes researchgate.netbiorxiv.org. While some nucleotide analogs cause immediate chain termination upon incorporation, this compound has been noted to have a marginal impact on the polymerization process in some contexts researchgate.net. However, other studies indicate higher incorporation efficiency for this compound with certain RdRps researchgate.netbiorxiv.org. This variability in incorporation and termination behavior makes this compound a useful tool for dissecting the enzymatic mechanisms of different polymerases and understanding how they handle modified substrates.
The study of RNA processing pathways often involves synthesizing specific RNA substrates in vitro. While natural UTP is the standard substrate for incorporating uracil into RNA during transcription for these studies nih.govresearchgate.net, modified nucleotides like this compound could potentially be used to generate altered RNA substrates to probe the requirements and mechanisms of processing enzymes. Although direct examples of this compound use in RNA processing assays were not prominently found, the broader use of modified nucleotides to study RNA-protein interactions and enzymatic activities in RNA metabolism is documented neb-online.denih.gov.
Probing Enzyme Specificity and Active Site Geometries
Nucleotide analogs are valuable tools for investigating the substrate specificity and active site characteristics of enzymes that interact with nucleotides, particularly polymerases and nucleotidyltransferases. This compound, as an analog of UTP, can compete with the natural substrate for binding to the enzyme's active site.
Studies have tested this compound and its derivatives as inhibitors of various enzymes, including DNA polymerase gamma and viral reverse transcriptase nih.govnih.gov. These studies assess the inhibitory effect of this compound and determine its mode of inhibition (e.g., competitive inhibition against the natural nucleotide) and inhibition constant (Ki) nih.gov. By comparing the Ki values of this compound and its derivatives with those of the natural substrate (UTP or dTTP in the case of DNA polymerases), researchers can infer information about the enzyme's active site and its recognition of the sugar moiety and base.
For example, research comparing the inhibitory effects of this compound and its 5-halogenated derivatives on DNA polymerase gamma and reverse transcriptase revealed differences in how these enzymes recognize the analogs nih.gov. All tested compounds, including this compound, inhibited both enzymes, showing competitive inhibition against dTTP nih.gov. However, the Ki values for these inhibitors were generally lower with DNA polymerase gamma than with reverse transcriptase, suggesting distinct differences in the active site function between the two enzymes nih.gov. This type of data, often presented in tables, provides quantitative measures of enzyme-analog interaction.
Table 1: Inhibitory Activity (Ki values) of this compound and Derivatives Against DNA Polymerase Gamma and Reverse Transcriptase
| Compound | Enzyme | Mode of Inhibition | Ki (µM) |
| This compound | DNA Polymerase gamma | Competitive vs dTTP | Data varies by study |
| This compound | Reverse Transcriptase | Competitive vs dTTP | Data varies by study |
| Ara-5-FUTP | DNA Polymerase gamma | Competitive vs dTTP | Lower than Reverse Transcriptase |
| Ara-5-FUTP | Reverse Transcriptase | Competitive vs dTTP | Higher than DNA Polymerase gamma |
| Ara-5-ClUTP | DNA Polymerase gamma | Competitive vs dTTP | Lower than Reverse Transcriptase |
| Ara-5-ClUTP | Reverse Transcriptase | Competitive vs dTTP | Less inhibitory than other derivatives nih.gov |
| Ara-5-BrUTP | DNA Polymerase gamma | Competitive vs dTTP | Lower than Reverse Transcriptase |
| Ara-5-BrUTP | Reverse Transcriptase | Competitive vs dTTP | Higher than DNA Polymerase gamma |
| Ara-5-IUTP | DNA Polymerase gamma | Competitive vs dTTP | Lower than Reverse Transcriptase |
| Ara-5-IUTP | Reverse Transcriptase | Competitive vs dTTP | Higher than DNA Polymerase gamma |
| Ara-5-ethyl UTP | DNA Polymerase gamma | Inhibition observed | Details vary by study nih.gov |
| Ara-5-ethyl UTP | Reverse Transcriptase | No inhibition observed | nih.gov |
| Ara-5-propyl UTP | DNA Polymerase gamma | Inhibition observed | Details vary by study nih.gov |
| Ara-5-propyl UTP | Reverse Transcriptase | No inhibition observed | nih.gov |
Note: Specific Ki values can vary depending on experimental conditions and the source of the enzyme. The table summarizes findings regarding relative inhibitory effects and modes of inhibition.
These findings highlight how modifications to the uracil base (as in the halogenated derivatives) or the sugar (as in this compound compared to dTTP) can differentially affect enzyme recognition, providing clues about the precise interactions within the active site.
Studies on Nucleic Acid Structure and Conformational Changes
Studies using modified nucleotides, including those with altered sugar moieties, are employed to probe nucleic acid structure and interactions interchim.frscienceopen.com. For instance, specifically deuterated ribonucleotides have been synthesized and incorporated into RNA to study RNA structure using techniques like hydroxyl radical cleavage analysis, which provides information about the accessibility of different parts of the RNA backbone scienceopen.com.
While direct studies specifically detailing the impact of this compound incorporation on global RNA structure or conformational changes were not extensively found in the search results, the principle that sugar modifications can affect nucleic acid conformation is well-established units.it. The arabinose sugar has a different puckering preference compared to ribose, which can lead to altered backbone geometry when incorporated into a nucleic acid strand. This property makes this compound a potential tool for generating RNA molecules with perturbed structures, allowing researchers to study how these structural changes affect interactions with proteins or other nucleic acids.
Furthermore, fluorescently labeled nucleotide analogs are used to investigate conformational changes in nucleotide-binding proteins upon ligand binding interchim.fr. While Mant-labeled nucleotides are given as an example interchim.fr, it is conceivable that fluorescently labeled this compound could be synthesized and used in similar studies to explore how the binding of this analog affects the conformation of enzymes that interact with UTP.
Structural Biology and Biophysical Characterization of Ara Utp Complexes
X-ray Crystallographic Studies of Polymerase-Ara-UTP Complexes
X-ray crystallography is a powerful technique for determining the three-dimensional structure of biological molecules and their complexes. While extensive crystallographic studies have been conducted on polymerases in complex with natural nucleotides and some analogs, published high-resolution crystal structures specifically detailing a polymerase in complex with ara-UTP are limited in the available literature.
Studies on related compounds, such as UTP in complex with RNA polymerases, provide insights into the general binding mechanisms of uridine (B1682114) nucleotides. For instance, crystal structures of poly(U) polymerase Cid1 in complex with UTP and other nucleotides have revealed features critical for UTP selectivity, including specific interactions within the active site nih.govswmed.edu. Similarly, structures of viral RNA polymerases with bound nucleotides or nucleotide analogs contribute to understanding the structural basis of nucleotide incorporation and inhibition.
Although direct structural data for polymerase-ara-UTP complexes are scarce in the immediate search results, the principles learned from these related crystallographic studies on polymerase-nucleotide interactions, including induced-fit conformational changes and specific contacts with the base, sugar, and phosphate (B84403) groups, are relevant to understanding how this compound might interact with these enzymes. The arabinose sugar, with its altered stereochemistry at the 2' carbon compared to ribose, is expected to influence the precise positioning and interactions of this compound within the polymerase active site, potentially affecting its incorporation efficiency and downstream effects on primer elongation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions
NMR spectroscopy is a versatile technique for studying protein-ligand interactions in solution, providing information on binding kinetics, thermodynamics, and the specific atoms involved in the interaction (binding epitope) swmed.edu. Techniques like Saturation Transfer Difference (STD) NMR are particularly useful for identifying the binding sites of small ligands on larger protein targets swmed.edu.
While general applications of NMR in characterizing protein-nucleotide interactions, including those involving UTP, are well-established, specific detailed NMR studies focusing on the interaction between this compound and polymerases or other target proteins were not prominently featured in the search results. However, NMR has been used in studies involving arabinosyluridine nucleotides, suggesting its applicability to this compound.
The sensitivity of NMR to the chemical environment makes it suitable for probing the conformational changes in both the protein and this compound upon binding. Should specific residues in a polymerase interact with the uracil (B121893) base, the arabinose sugar, or the triphosphate tail of this compound, these interactions could potentially be investigated using various NMR approaches, such as monitoring chemical shift perturbations or using ligand-observed methods like STD NMR. The absence of extensive published data in the immediate search results may indicate that such detailed characterizations of this compound complexes by NMR are less common or have not been the primary focus of reported studies compared to other techniques or nucleotide analogs.
Computational Modeling and Molecular Dynamics Simulations of this compound Binding
Computational modeling techniques, including molecular docking and molecular dynamics simulations, are valuable tools for investigating the potential binding modes and interactions of ligands with proteins at an atomic level. These methods can complement experimental data by providing dynamic insights into the binding process and the stability of protein-ligand complexes.
Computational studies have been applied to investigate the properties and interactions of nucleotide analogs, including 2'-substituted nucleotides which encompass the arabinose modification. Molecular docking has been used to predict the binding poses of UTP and its analogs in the active sites of receptors like the P2Y receptors. These studies often involve homology models of the target protein and scoring functions to estimate binding affinities.
While the search results indicate the use of computational approaches in studying nucleotide interactions with proteins nih.gov, specific detailed computational modeling or molecular dynamics simulations focused on the binding of this compound to polymerase enzymes were not extensively found. Computational methods could be employed to predict how the arabinose sugar of this compound influences its orientation and interactions within a polymerase active site compared to natural UTP, potentially explaining differences in incorporation efficiency or inhibitory activity. Such simulations could provide theoretical support and generate hypotheses for experimental structural and biophysical studies.
Biophysical Techniques for Assessing Binding Affinity and Conformational Stability
A range of biophysical techniques can be used to quantify the binding affinity between a protein and a ligand and to assess conformational changes that occur upon complex formation. These techniques are crucial for understanding the strength and specificity of molecular interactions.
Studies on nucleotide analogs and their interaction with polymerases or other proteins have utilized various biophysical methods. For example, the efficiency of incorporation and chain termination by viral polymerases in the presence of 2'-modified UTP analogs, including an ara analog, has been assessed through biochemical assays that can provide insights into substrate efficiency (related to binding and catalysis). Binding affinity can be determined using techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence-based methods, although specific applications to this compound and polymerases were not detailed in the provided search results.
Advanced Research Directions and Emerging Areas in Ara Utp Studies
Rational Design of Next-Generation Ara-UTP Analogs with Enhanced Selectivity
The core objective in designing next-generation this compound analogs is to enhance their therapeutic index—maximizing cytotoxicity toward target cancer or viral cells while minimizing effects on healthy host cells. This is pursued through rational design, a strategy that leverages detailed knowledge of molecular structures and interactions to predict and create more effective molecules. researchgate.netnih.gov
Key strategies in the rational design of nucleoside analogs include:
Structure-Based Design: This approach relies on high-resolution structural data of target enzymes, such as viral DNA polymerases or cancer-specific kinases, complexed with their substrates. nih.gov By understanding the precise architecture of the active site, chemists can design analogs with modified sugar or base moieties that form more stable or specific interactions with the target enzyme compared to human enzymes like human DNA polymerases. nih.gov For instance, modifications could exploit unique amino acid residues or conformations within the target enzyme's nucleotide-binding pocket that are absent in host enzymes. ucdavis.edu
Mechanism-Guided Engineering: A deep understanding of the enzymatic reaction mechanism can guide the design of analogs that act as potent inhibitors. For example, analogs can be created to trap an enzyme in a non-functional state or to be incorporated into DNA/RNA and act as "chain terminators," preventing further nucleic acid synthesis. wikipedia.org The design of analogs that are more efficiently phosphorylated to their active triphosphate form or that are poor substrates for degradative enzymes also represents a viable strategy. routledge.com
Bioorthogonal and Fluorescent Analogs: The synthesis of nucleoside analogs containing bioorthogonal functional groups (e.g., alkynes or azides) or fluorescent tags allows for the precise tracking of these molecules within cells. nih.govumn.edu These tools are invaluable for studying cellular uptake, metabolic activation, and incorporation into nucleic acids, providing critical data to inform the design of more effective therapeutic agents. nih.govumn.edu
The goal is to produce an this compound analog that is preferentially utilized by a target polymerase or that selectively inhibits a key enzyme in nucleotide metabolism crucial for the pathogen or cancer cell. nih.gov
Investigation of Mechanisms Underlying Resistance to this compound-Mediated Effects
Clinical efficacy of ara-C, the precursor to this compound, is frequently limited by the development of cellular resistance. Since this compound is not administered directly but is formed intracellularly from ara-C, resistance mechanisms typically involve disruption of the metabolic activation pathway or alterations in cellular targets. frontiersin.orgnih.gov
Major mechanisms of resistance include:
Impaired Cellular Uptake: Ara-C enters the cell primarily through the human equilibrative nucleoside transporter 1 (hENT1). nih.gov A decrease in the expression or function of hENT1 is a common mechanism of resistance, as it limits the amount of ara-C available for conversion to this compound. nih.govcolab.wsresearchgate.net
Deficient Phosphorylation: The conversion of ara-C to its active triphosphate form is a stepwise process initiated by deoxycytidine kinase (dCK), which catalyzes the first phosphorylation to ara-C monophosphate (ara-CMP). nih.govnih.govresearchgate.netresearchgate.net Reduced expression or mutations in the dCK gene are a primary cause of resistance, as this is the rate-limiting step in the activation pathway. nih.govnih.gov
Increased Inactivation: The enzyme cytidine (B196190) deaminase (CDA) can deaminate ara-C to the inactive arabinosyluracil (ara-U), while 5'-nucleotidases can dephosphorylate ara-CMP back to ara-C. nih.govnih.gov Overexpression of these inactivating enzymes can prevent the accumulation of cytotoxic this compound. nih.govnih.gov Furthermore, the enzyme SAMHD1 has been shown to hydrolyze the active triphosphate metabolite Ara-CTP, limiting its efficacy. mdpi.com
Alterations in Drug Targets: Changes in the drug's ultimate molecular targets can also confer resistance. This can include mutations in DNA polymerase that reduce the incorporation of this compound into DNA or upregulation of anti-apoptotic proteins that allow the cell to survive DNA damage. mdpi.com
Table 1: Key Proteins Implicated in Cellular Resistance to Cytarabine (ara-C)
| Protein | Function | Role in Resistance | Citation(s) |
|---|---|---|---|
| hENT1 | Nucleoside Transport | Decreased expression reduces ara-C uptake into the cell. | nih.govcolab.wsresearchgate.net |
| dCK | Phosphorylation (Activation) | Reduced expression or activity prevents the initial, rate-limiting step of ara-C activation. | nih.govnih.govaacrjournals.org |
| CDA | Deamination (Inactivation) | Increased activity converts ara-C to its inactive form, ara-U. | nih.gov |
| NT5C2 | Dephosphorylation (Inactivation) | Increased activity dephosphorylates ara-CMP, preventing the formation of this compound. | nih.gov |
| SAMHD1 | Triphosphate Hydrolysis (Inactivation) | Degrades the active triphosphate form (Ara-CTP), reducing its intracellular concentration. | mdpi.com |
| DNA Polymerase | DNA Synthesis | Mutations can reduce the incorporation of the active triphosphate analog into DNA. | mdpi.com |
Integration of Systems Biology and Omics Approaches to Elucidate Cellular Responses to this compound
To gain a comprehensive understanding of how cells respond to this compound, researchers are increasingly turning to systems biology and multi-omics approaches. plos.org Instead of studying a single protein or pathway, these methods provide a global snapshot of the cellular state by simultaneously measuring thousands of molecules. nih.govh1.coresearchgate.net This holistic view can uncover novel mechanisms of action, identify biomarkers for predicting patient response, and reveal unexpected pathways involved in drug resistance. nih.gov
Key omics technologies and their application to this compound research include:
Genomics: Involves sequencing the DNA of treated cells to identify mutations or copy number variations in genes that are associated with sensitivity or resistance.
Transcriptomics: Measures the expression levels of all genes (the transcriptome) using techniques like RNA-sequencing. This can reveal which signaling pathways and cellular processes are activated or suppressed in response to this compound-induced stress. nih.gov
Proteomics: Quantifies the levels of all proteins (the proteome), providing a direct look at the functional machinery of the cell. This can identify changes in the abundance of key enzymes in the this compound metabolic pathway or proteins involved in DNA repair and apoptosis.
Metabolomics: Profiles the levels of all small-molecule metabolites within the cell. This is particularly relevant for this compound, as it can directly measure the efficiency of its conversion from ara-C and its impact on the pools of natural nucleotides.
By integrating these large datasets, researchers can construct detailed models of the cellular response to this compound, leading to a more rational approach for its use in combination therapies and for overcoming resistance. plos.orgresearchgate.net
Table 2: Application of Omics Technologies in this compound Research
| Omics Field | Technology | Key Information Provided | Potential Insights for this compound |
|---|---|---|---|
| Genomics | DNA Sequencing | Identifies mutations, gene amplifications, or deletions. | Discovery of genetic variants in dCK or transporters that predict resistance. |
| Transcriptomics | RNA-Sequencing | Measures global gene expression changes. | Identification of entire pathways (e.g., stress response, apoptosis) altered by this compound. nih.gov |
| Proteomics | Mass Spectrometry | Measures changes in protein abundance and post-translational modifications. | Quantifying levels of metabolic enzymes and DNA repair proteins post-treatment. |
| Metabolomics | Mass Spectrometry, NMR | Measures concentrations of small-molecule metabolites. | Tracking the conversion of ara-C to this compound and its effect on cellular nucleotide pools. |
Comparative Research with Other Nucleoside and Nucleotide Antimetabolites in Diverse Biological Systems
The clinical utility and biological effects of this compound are best understood when compared and contrasted with other nucleoside and nucleotide antimetabolites. nih.gov Such comparative studies, conducted across various cancer cell lines and biological systems, help to delineate unique mechanisms of action, cross-resistance patterns, and potential synergies. nih.govnih.gov
Key comparators for this compound (as the active form of ara-C) include:
Gemcitabine (B846) (dFdC): Structurally similar to ara-C, gemcitabine also requires phosphorylation to its di- and triphosphate forms to become active. researchgate.net However, gemcitabine has shown a broader spectrum of activity, particularly against solid tumors. nih.gov Comparative studies have investigated differences in their transport, phosphorylation by dCK, and mechanisms of DNA synthesis inhibition. researchgate.net
Troxacitabine: This L-nucleoside analog is an interesting comparator because its cellular uptake is less dependent on nucleoside-specific membrane transporters (NSMT) than ara-C. ascopubs.org This suggests it may be effective in some ara-C-resistant cells where resistance is due to poor transport. ascopubs.orgnih.gov Studies have compared the efficacy of troxacitabine-based combinations against standard ara-C regimens. nih.govmit.eduresearchgate.net
Fludarabine (B1672870): The triphosphate of fludarabine primarily inhibits ribonucleotide reductase and DNA polymerase, depleting the natural deoxynucleotide pools and thereby enhancing the incorporation of other nucleoside analogs like this compound into DNA. This provides a strong rationale for combination therapy. nih.gov
These comparative analyses are crucial for optimizing chemotherapy regimens. By understanding which pathways are targeted by different antimetabolites and how resistance to one might be circumvented by another, more effective and personalized treatment strategies can be developed.
Table 3: Comparison of Key Nucleoside Triphosphate Analogs
| Feature | Ara-CTP (from Cytarabine) | Gemcitabine Triphosphate | Troxacitabine Triphosphate |
|---|---|---|---|
| Parent Drug | Cytarabine (ara-C) | Gemcitabine (dFdC) | Troxacitabine |
| Primary Indication | Hematological Malignancies researchgate.net | Solid Tumors (e.g., Pancreatic, Lung) researchgate.net | Investigational (Leukemia) nih.gov |
| Key Activation Enzyme | Deoxycytidine Kinase (dCK) nih.gov | Deoxycytidine Kinase (dCK) researchgate.net | Deoxycytidine Kinase (dCK) ascopubs.org |
| Primary Mechanism | DNA Polymerase inhibition, DNA chain termination researchgate.net | DNA Polymerase inhibition, Ribonucleotide Reductase inhibition nih.gov | DNA Polymerase inhibition, DNA chain termination ascopubs.org |
| Transport Dependence | Highly dependent on hENT1 nih.gov | Dependent on nucleoside transporters ascopubs.org | Less dependent on nucleoside transporters (passive diffusion plays a role) ascopubs.org |
Q & A
Basic Research Questions
Q. What experimental design frameworks are most suitable for studying Ara-utp’s biochemical interactions?
- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses. For example:
- Population: Specific cell lines or organisms affected by this compound.
- Intervention: Dosage or exposure levels of this compound.
- Comparison: Control groups without this compound exposure.
- Outcome: Quantifiable metrics (e.g., enzyme inhibition rates).
- Time: Duration of exposure and observation periods.
This ensures clarity and reproducibility in experimental setups .
Q. How can researchers validate preliminary data on this compound’s mechanism of action?
- Methodological Answer : Apply triangulation by combining multiple data sources (e.g., in vitro assays, computational modeling, and literature meta-analysis). Use tools like ResearchGPT to cross-reference findings with existing studies and identify gaps . Replicate experiments under varying conditions to test robustness .
Q. What ethical considerations are critical when handling this compound-related research data?
- Methodological Answer : Follow IRB protocols for data anonymization and storage. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Reference guidelines from Information Infrastructures for Research Data to ensure compliance with institutional and funding body requirements .
Advanced Research Questions
Q. How can conflicting results about this compound’s efficacy across studies be systematically resolved?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to assess bias, sample sizes, and methodological variability. Perform sensitivity analysis to identify variables most affecting outcomes. Leverage comparative research analysis tools (e.g., ResearchGPT) to juxtapose experimental parameters and contextualize discrepancies .
Q. What strategies optimize the integration of multi-omics data in this compound research?
- Methodological Answer : Use modular experimental design to isolate variables (e.g., transcriptomic vs. proteomic effects). Employ tools like PCA (Principal Component Analysis) for dimensionality reduction and pathway enrichment tools (e.g., KEGG, GO) to link omics layers. Ensure data interoperability via standardized formats (e.g., XML, JSON) .
Q. How can machine learning improve predictive modeling of this compound’s pharmacokinetics?
- Methodological Answer : Train models on curated datasets using BERT-based embeddings for literature mining and RNNs (Recurrent Neural Networks) for time-series pharmacokinetic data. Validate models via k-fold cross-validation and compare performance metrics (e.g., RMSE, AUC-ROC) against traditional pharmacokinetic models .
Methodological Comparison Table
Key Considerations for Advanced Studies
- Reproducibility : Document all protocols using platforms like Protocols.io and include raw data in supplementary materials .
- Interdisciplinary Collaboration : Engage with computational biologists and ethicists to address technical and societal implications .
- Critical Analysis : Regularly audit assumptions (e.g., in vitro-to-in vivo extrapolation) using frameworks from Consensus Guidelines for UAP Research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
